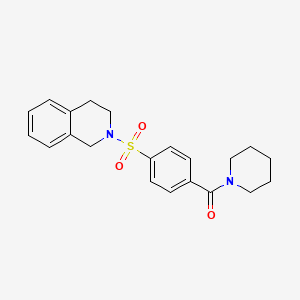

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21(22-13-4-1-5-14-22)18-8-10-20(11-9-18)27(25,26)23-15-12-17-6-2-3-7-19(17)16-23/h2-3,6-11H,1,4-5,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTBXVZWDAJETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of this compound often starts with the formation of the intermediate 3,4-dihydroisoquinoline. This is typically achieved via the reduction of isoquinoline under controlled conditions. The resulting 3,4-dihydroisoquinoline is then subjected to sulfonylation using appropriate sulfonyl chlorides. Subsequently, the phenyl group is introduced through a coupling reaction, and finally, the piperidinyl methanone moiety is attached via amide bond formation.

Industrial Production Methods: Industrial-scale production may involve optimized conditions such as high-yielding catalysts, controlled temperature and pressure environments, and solvent systems that enhance the efficiency of each step.

Chemical Reactions Analysis

1.1. Dihydroisoquinoline Moiety Formation

The dihydroisoquinoline core is typically synthesized via Bischler-Napieralski-type reactions , which involve tandem annulation of phenylethanols and nitriles. For example, trifluoromethanesulfonic acid (Tf₂O) promotes the formation of a phenonium ion intermediate, leading to isoquinoline ring closure .

1.2. Methanone Bridge Formation

The methanone linkage between dihydroisoquinoline and piperidine is achieved through acid-catalyzed condensation reactions . Common conditions include:

1.3. Sulfonation of the Phenyl Group

The sulfonyl group is introduced via electrophilic aromatic substitution using sulfonating agents (e.g., sulfonyl chlorides). This step typically occurs after the methanone bridge is formed to avoid interference with the coupling reaction .

2.1. Carbonyl Coupling Mechanism

The methanone bridge formation involves nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of the dihydroisoquinoline-derived ketone. Acidic conditions (e.g., HCl) protonate the carbonyl oxygen, increasing electrophilicity .

2.2. Bischler-Napieralski Reaction

This reaction generates the dihydroisoquinoline ring via:

-

Phenonium ion formation : A carbocation intermediate is stabilized by resonance.

-

Nitrile annulation : The nitrile attacks the carbocation, followed by cyclization and ring closure .

Key Data and Comparisons

Reactivity and Stability

-

Hydrolysis : The methanone group may undergo hydrolysis under basic or acidic conditions, forming carboxylic acids or amides .

-

Sulfonamide Formation : The sulfonyl group can react with amines to form sulfonamides, altering the compound’s pharmacokinetic profile .

Analytical Characterization

-

NMR : Peaks corresponding to aromatic protons (δ 6.5–8.5 ppm), carbonyl groups (δ 9.0–11.0 ppm), and piperidine rings (δ 2.0–4.0 ppm) .

-

Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ = 276–305) .

This synthesis strategy leverages established organic chemistry methods, with yields and conditions optimized through microwave-assisted reactions and acid catalysis. The compound’s reactivity profile makes it a valuable scaffold for medicinal chemistry applications.

Scientific Research Applications

Chemistry: : Utilized as a ligand in coordination chemistry to study metal-ligand interactions. Biology : Explored for its potential in enzyme inhibition studies, particularly involving sulfonamides. Medicine : Investigated for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent. Industry : Used in the development of novel materials with specific binding or reactivity properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound interacts with molecular targets primarily through its sulfonyl and piperidinyl groups. The sulfonyl group acts as a potent electrophile, facilitating interactions with nucleophilic sites on target molecules. The piperidinyl group enhances binding affinity and specificity by engaging in non-covalent interactions.

Molecular Targets and Pathways Involved: Targets often include enzymes with active nucleophilic sites, receptors in the central nervous system, and specific proteins involved in cellular signaling pathways. The pathways involved are typically those that regulate inflammation and pain response.

Comparison with Similar Compounds

Structural Features and Modifications

The sulfonyl-phenyl-piperidine motif distinguishes this compound from analogs with alternative linkers or substituents. Key structural comparisons include:

Piperidine vs. pyrrolidine/piperazine substitutions influence steric bulk and basicity .

Enzyme Inhibition and Neuroprotective Effects

- Compound 9 () : Exhibits selective butyrylcholinesterase (BChE) inhibition (IC₅₀ ~50 nM) and anti-Aβ aggregation activity. The methylene linker allows dual binding to BChE’s catalytic and peripheral anionic sites .

- Target Compound : Predicted to have enhanced BChE affinity due to the sulfonyl group’s ability to interact with polar residues (e.g., His438 in BChE). Molecular docking (Glide, ) suggests improved PAS/CAS engagement .

- Structural similarity implies possible overlap in signaling pathways, though activity data for the target compound is pending .

Receptor Interactions

- Estrogen Receptor Ligands (): Dihydroisoquinoline-based methanones (e.g., 8DU9 ligand) bind ERα via hydrophobic and π-π interactions. The target compound’s sulfonyl group may reduce ER affinity but improve selectivity for other targets .

Pharmacokinetic and Toxicity Profiles

- Compound 9 (): Non-cytotoxic in SH-SY5Y cells; moderate metabolic stability due to methylene linker .

- Target Compound : The sulfonyl group may enhance solubility but could increase susceptibility to sulfatase-mediated metabolism. Piperidine’s basic nitrogen may improve blood-brain barrier penetration .

- BT44 () : Fluorine substitutions likely improve metabolic stability and bioavailability, a feature absent in the target compound .

Computational Insights

- Docking Studies () : Glide docking predicts that the sulfonyl group in the target compound forms hydrogen bonds with BChE’s Gly116 and Tyr332, unlike methylene-linked analogs. This interaction may explain higher theoretical binding scores (~-12.5 kcal/mol vs. -10.2 kcal/mol for Compound 9) .

Biological Activity

The compound (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 452.52 g/mol . The structural composition includes a piperidine ring and a sulfonamide moiety, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds related to the 3,4-dihydroisoquinoline structure exhibit significant antitumor properties. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Kinase Activity : Some derivatives have been identified as RET kinase inhibitors, which are crucial in cancer signaling pathways. A study highlighted that certain benzamide derivatives exhibited moderate to high potency against RET kinase, suggesting potential applications in cancer therapy .

Antifungal Activity

The compound's structural analogs have been evaluated for antifungal activity against several phytopathogenic fungi. A study demonstrated that various substituted N-phenyl derivatives displayed notable antifungal effects, with EC₅₀ values ranging from 8.88 to 19.88 µg/mL , indicating a concentration-dependent relationship in their activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the N-phenyl group significantly influence the biological activity of these compounds. The presence and positioning of substituents on the aromatic rings are critical determinants of their efficacy against target enzymes and pathogens.

| Substituent | Position | Activity Impact |

|---|---|---|

| Halogen | Para | Increased potency |

| Hydroxyl | Meta | Reduced activity |

| Alkyl | Ortho | Variable effect |

Case Studies

- Antitumor Efficacy : In a clinical cohort study involving patients treated with benzamide derivatives, three out of five patients exhibited prolonged survival rates exceeding two years when administered doses above 4.3 GBq, highlighting the clinical relevance of these compounds .

- Fungal Inhibition : A series of 24 synthesized compounds were tested against seven fungal pathogens, with most showing significant antifungal activity at concentrations as low as 50 μg/mL. The study emphasized the structural sensitivity of the N-phenyl group in enhancing antifungal efficacy .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.